molecular formula C18H18N4O3S B6001576 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide

4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B6001576
M. Wt: 370.4 g/mol
InChI Key: HDXNZDSABVXMHE-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 6-methyl-3-oxo-2,3-dihydropyridazine core linked via a methyl group to the benzene ring. The sulfonamide group is further substituted with a pyridin-2-ylmethyl moiety. The pyridazine ring may confer unique hydrogen-bonding capabilities, while the pyridinylmethyl group could enhance solubility or target interactions.

Properties

IUPAC Name

4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-13-10-15(18(23)22-21-13)11-14-5-7-17(8-6-14)26(24,25)20-12-16-4-2-3-9-19-16/h2-10,20H,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXNZDSABVXMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps. One common route includes the condensation of 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid with a suitable sulfonamide derivative under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized to minimize waste and maximize efficiency. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs .

Scientific Research Applications

Anticancer Properties

Research indicates that D534-0885 is included in various screening libraries targeting cancer-related pathways. Its structure suggests potential interactions with specific kinases and other molecular targets involved in tumor growth and proliferation:

  • Cancer Screening Libraries : D534-0885 is part of a library containing over 300,000 compounds aimed at identifying new anticancer agents.
  • Targeted Libraries : It is also included in specialized libraries focused on KRAS mutations, which are prevalent in many cancers, including pancreatic and colorectal cancers.

Anti-inflammatory Effects

The compound's sulfonamide group may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Sulfonamides are known for their ability to inhibit certain enzymes involved in inflammatory processes.

Case Studies and Research Findings

  • Inhibition of Tumor Growth
    • In vitro studies have demonstrated that D534-0885 exhibits significant inhibition of cell proliferation in various cancer cell lines. The mechanism appears to involve the disruption of key signaling pathways associated with cell cycle regulation.
  • Synergistic Effects with Other Agents
    • Preliminary data suggest that when used in combination with other chemotherapeutic agents, D534-0885 may enhance therapeutic efficacy by overcoming resistance mechanisms commonly seen in cancer treatments.
  • Pharmacokinetics and Toxicology
    • Ongoing studies are evaluating the pharmacokinetic profile of D534-0885, including absorption, distribution, metabolism, and excretion (ADME) characteristics. Early results indicate a favorable profile with low toxicity at therapeutic doses.

Summary of Applications

Application AreaDescription
Cancer Therapy Potential as an anticancer agent targeting specific molecular pathways.
Anti-inflammatory Possible use in treating inflammatory diseases due to its sulfonamide structure.
Drug Discovery Included in screening libraries for identifying novel therapeutic compounds.

Mechanism of Action

The mechanism of action of 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparisons

The compound’s core and substituents differ significantly from other sulfonamide derivatives in the evidence:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Dihydropyridazinone 6-Methyl-pyridazinone, pyridin-2-ylmethyl Not reported Not reported
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Fluorinated chromenone, methylbenzenesulfonamide 589.1 175–178
4-Methyl-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide Benzisothiazolone 4-Methylbenzenesulfonamide, benzisothiazol-2-yl Not reported Not reported
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine 4-Methylbenzenesulfonamide, anilinopyridinyl Not reported Not reported

Key Observations :

  • The target compound utilizes a dihydropyridazinone core, distinct from pyrazolo-pyrimidine () or benzisothiazolone () scaffolds.
  • Fluorinated substituents in likely enhance lipophilicity and metabolic stability compared to the target compound’s pyridinylmethyl group.
  • The benzisothiazolone derivative () includes a sulfur-containing heterocycle, which may influence redox properties or binding interactions.

Physicochemical and Functional Properties

  • Solubility: The pyridinylmethyl group in the target compound may improve aqueous solubility compared to fluorinated analogs () but reduce it relative to dimethylamino-substituted derivatives ().
  • Stability: The dihydropyridazinone core may exhibit lower oxidative stability than benzisothiazolone () due to the absence of sulfur.
  • Binding Interactions: The pyridazine ring’s carbonyl and NH groups could facilitate hydrogen bonding, similar to the chromenone carbonyl in .

Biological Activity

The compound 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 374.47 g/mol. The structure features a benzenesulfonamide moiety linked to a pyridazinone derivative, which is believed to contribute to its biological effects.

Research indicates that compounds containing the dihydropyridazinone structure exhibit various pharmacological activities, particularly through inhibition of phosphodiesterases (PDEs). For instance, related compounds have shown inhibition of PDE III, which is involved in cAMP signaling pathways, leading to enhanced cardiac contractility and vasodilation . This suggests that the compound may have cardiovascular implications.

Anticancer Potential

Emerging studies suggest that sulfonamide derivatives can exert anticancer effects. The structural similarity to other known anticancer agents may allow this compound to interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms. Further research is required to elucidate its specific anticancer properties.

Cardiovascular Effects

Recent studies have explored the cardiovascular effects of similar sulfonamide compounds. For example, one study highlighted that certain benzenesulfonamides reduced perfusion pressure in isolated rat heart models by inhibiting L-type calcium channels . This suggests that our compound may also possess similar cardiovascular benefits.

Case Studies

Study Findings
Study on PDE Inhibition (2022)Demonstrated that related dihydropyridazinones effectively inhibited PDE III, enhancing cardiac function in animal models .
Antimicrobial Efficacy (2021)Showed that sulfonamide derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Cardiovascular Impact (2024)Found that a sulfonamide derivative significantly decreased coronary resistance and perfusion pressure in isolated rat hearts, suggesting potential therapeutic applications in hypertension .

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